4-(Bromomethyl)phenyl acetate

Catalog No.
S682806
CAS No.
52727-95-4
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)phenyl acetate

CAS Number

52727-95-4

Product Name

4-(Bromomethyl)phenyl acetate

IUPAC Name

[4-(bromomethyl)phenyl] acetate

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3

InChI Key

MEUWUBXEOFFOOX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)CBr

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CBr

4-(Bromomethyl)phenyl acetate is an organic compound with the chemical formula C₉H₉BrO₂. It features a bromomethyl group attached to a phenyl ring, along with an acetate functional group. This compound is of interest in organic synthesis due to its unique structure, which includes both a reactive bromomethyl group and an ester functionality, making it a potential intermediate in various

There is no current information available on the specific mechanism of action of 4-(Bromomethyl)phenyl acetate in biological systems.

4-(Bromomethyl)phenyl acetate is likely to be irritating or corrosive due to the presence of the bromomethyl group. Similar compounds with a bromomethyl functionality are known to cause skin burns and eye damage [].

Synthesis

4-(Bromomethyl)phenyl acetate can be synthesized from 4-(hydroxymethyl)phenyl acetate through a two-step process. The first step involves the conversion of the hydroxyl group to a bromide using carbon tetrabromide (CBr4) in an inert atmosphere. Triphenylphosphine (Ph3P) is then used as a catalyst in the second step to achieve the final product.

Potential Applications

Research suggests several potential applications for 4-(Bromomethyl)phenyl acetate:

  • Serine Protease Inhibitor Precursor: This compound has been used as a starting material for the synthesis of serine protease inhibitors. Serine proteases are a class of enzymes involved in various biological processes, and their inhibition can be beneficial in treating certain diseases. Sigma-Aldrich:
  • Crown Ether Receptor Synthesis: 4-(Bromomethyl)phenyl acetate has also been used as a building block in the synthesis of a novel crown ether receptor. Crown ethers are a class of cyclic molecules capable of selectively binding specific cations.

Other Properties

  • Fluorescence: Some sources report that 4-(Bromomethyl)phenyl acetate exhibits fluorescent properties. It has been observed to react with n-hexane to produce a mixture of fluorescent and non-fluorescent compounds. Biosynth:

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Hydrolysis: As an ester, it is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(hydroxymethyl)phenyl acetic acid and methanol.
  • Reduction Reactions: The ester group can be reduced to yield corresponding alcohols.

The general reaction for the synthesis of 4-(Bromomethyl)phenyl acetate from 4-(hydroxymethyl)phenyl acetate can be represented as follows:

text
4-(Hydroxymethyl)phenyl acetate + CBr₄ + PPh₃ → 4-(Bromomethyl)phenyl acetate + HBr + Ph₃PO

The synthesis of 4-(Bromomethyl)phenyl acetate typically involves a two-step process:

  • Conversion of Hydroxymethyl Group: The hydroxymethyl group in 4-(hydroxymethyl)phenyl acetate is converted to a bromide using carbon tetrabromide (CBr₄).
  • Catalysis: Triphenylphosphine (PPh₃) acts as a catalyst during this reaction to facilitate the formation of the final product.

This method highlights the utility of halogenation reactions in organic synthesis, particularly for generating compounds with enhanced reactivity .

Several compounds share structural similarities with 4-(Bromomethyl)phenyl acetate. Here are some notable examples:

Compound NameSimilarity Index
Benzyl 2-(4-chloromethyl)phenylacetate0.88
Benzyl 2-(4-methyl)phenylacetate0.82
Methyl 2-(4-bromophenyl)acetate0.81
Methyl 2-[4-(bromomethyl)phenyl]benzoate0.82
Methyl 2-(2-bromophenyl)acetate0.82

Uniqueness

The uniqueness of 4-(Bromomethyl)phenyl acetate lies primarily in its bromomethyl group, which is more reactive than similar groups such as chloro or methyl. This enhanced reactivity makes it a valuable intermediate in organic synthesis, allowing for diverse substitution reactions that are not as readily achievable with other halogenated compounds .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

4-Bromomethylphenyl acetate

Dates

Last modified: 08-15-2023

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